Cas no 2228939-27-1 (methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

メチル3-(アミノメチル)-5-シクロプロピルヘキサノエートは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、シクロプロピル基とアミノメチル基を有するヘキサノエート骨格を特徴としており、高い反応性と多様な誘導体化の可能性を備えています。特に医薬品開発分野では、生物学的活性を有する化合物の合成前駆体として有用です。エステル部位は加水分解やアミド結合形成が容易であり、アミノメチル基はさらに修飾可能な点が利点です。シクロプロピル基の立体効果により特定の分子認識特性も期待できます。適切な保管条件下で安定性が高く、取扱い性に優れています。

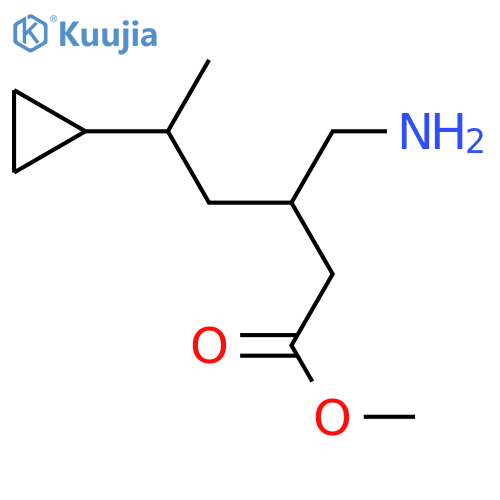

2228939-27-1 structure

商品名:methyl 3-(aminomethyl)-5-cyclopropylhexanoate

methyl 3-(aminomethyl)-5-cyclopropylhexanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(aminomethyl)-5-cyclopropylhexanoate

- 2228939-27-1

- EN300-1730946

-

- インチ: 1S/C11H21NO2/c1-8(10-3-4-10)5-9(7-12)6-11(13)14-2/h8-10H,3-7,12H2,1-2H3

- InChIKey: WYVXNCWOSTUUGD-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CC(CN)CC(C)C1CC1)=O

計算された属性

- せいみつぶんしりょう: 199.157228913g/mol

- どういたいしつりょう: 199.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 7

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 52.3Ų

methyl 3-(aminomethyl)-5-cyclopropylhexanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1730946-5.0g |

methyl 3-(aminomethyl)-5-cyclopropylhexanoate |

2228939-27-1 | 5g |

$4517.0 | 2023-06-04 | ||

| Enamine | EN300-1730946-1g |

methyl 3-(aminomethyl)-5-cyclopropylhexanoate |

2228939-27-1 | 1g |

$1557.0 | 2023-09-20 | ||

| Enamine | EN300-1730946-0.05g |

methyl 3-(aminomethyl)-5-cyclopropylhexanoate |

2228939-27-1 | 0.05g |

$1308.0 | 2023-09-20 | ||

| Enamine | EN300-1730946-0.25g |

methyl 3-(aminomethyl)-5-cyclopropylhexanoate |

2228939-27-1 | 0.25g |

$1432.0 | 2023-09-20 | ||

| Enamine | EN300-1730946-2.5g |

methyl 3-(aminomethyl)-5-cyclopropylhexanoate |

2228939-27-1 | 2.5g |

$3051.0 | 2023-09-20 | ||

| Enamine | EN300-1730946-0.5g |

methyl 3-(aminomethyl)-5-cyclopropylhexanoate |

2228939-27-1 | 0.5g |

$1495.0 | 2023-09-20 | ||

| Enamine | EN300-1730946-1.0g |

methyl 3-(aminomethyl)-5-cyclopropylhexanoate |

2228939-27-1 | 1g |

$1557.0 | 2023-06-04 | ||

| Enamine | EN300-1730946-10g |

methyl 3-(aminomethyl)-5-cyclopropylhexanoate |

2228939-27-1 | 10g |

$6697.0 | 2023-09-20 | ||

| Enamine | EN300-1730946-5g |

methyl 3-(aminomethyl)-5-cyclopropylhexanoate |

2228939-27-1 | 5g |

$4517.0 | 2023-09-20 | ||

| Enamine | EN300-1730946-0.1g |

methyl 3-(aminomethyl)-5-cyclopropylhexanoate |

2228939-27-1 | 0.1g |

$1371.0 | 2023-09-20 |

methyl 3-(aminomethyl)-5-cyclopropylhexanoate 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

2228939-27-1 (methyl 3-(aminomethyl)-5-cyclopropylhexanoate) 関連製品

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量